N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-methoxybenzamide
Overview
Description
MMV665969 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains a diverse collection of drug-like and probe-like compounds with confirmed in vitro activity against Plasmodium falciparum . This compound has shown promising antischistosomal activity, making it a potential candidate for further drug development .
Chemical Reactions Analysis
MMV665969 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
MMV665969 has been studied for its antischistosomal properties, showing significant activity against schistosomula and adult Schistosoma mansoni . This compound has also been evaluated for its inhibitory effect against the in vitro growth of Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Mechanism of Action
The mechanism of action of MMV665969 involves its interaction with specific molecular targets and pathways within the parasite. The compound’s exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with essential biological processes within the parasite, leading to its death . Further research is needed to fully understand the compound’s mechanism of action and its potential therapeutic applications .
Comparison with Similar Compounds
MMV665969 can be compared with other compounds from the MMV malaria box that have shown similar antischistosomal and antibabesial activities. Some of these similar compounds include MMV006913, MMV019124, MMV665807, and MMV665850 . Each of these compounds has unique properties and activities, making them valuable candidates for further drug development. MMV665969 stands out due to its specific activity profile and potential for therapeutic applications .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-15-8-10-16(11-9-15)22(28-25(30)17-5-3-6-18(13-17)31-2)20-14-21(26)19-7-4-12-27-23(19)24(20)29/h3-14,22,29H,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRXAXDGAQMJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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